1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester

Catalog No.
S13308338
CAS No.
32111-52-7
M.F
C21H34O4
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8...

CAS Number

32111-52-7

Product Name

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester

IUPAC Name

methyl 8,8a-dihydroxy-1,4a-dimethyl-7-propan-2-yl-3,4,4b,5,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C21H34O4/c1-13(2)14-7-8-16-19(3)10-6-11-20(4,18(23)25-5)15(19)9-12-21(16,24)17(14)22/h7,13,15-17,22,24H,6,8-12H2,1-5H3

InChI Key

VZUUIOHQORPRQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC2C3(CCCC(C3CCC2(C1O)O)(C)C(=O)OC)C

1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,8,8a,9,10,10a-dodecahydro-8,8a-dihydroxy-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of phenanthrene derivatives and features multiple functional groups that contribute to its chemical properties. The presence of hydroxyl groups and a carboxylic acid moiety suggests potential reactivity in various

  • Esterification: The conversion of the carboxylic acid group into a methyl ester can occur through reaction with methanol in the presence of an acid catalyst. This process typically involves heating the reactants to facilitate the reaction and remove water formed during the process .
  • Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed back to the carboxylic acid and methanol. This reaction is reversible and can be influenced by factors such as temperature and pH .
  • Reduction: The hydroxyl groups present in the compound may undergo reduction reactions, potentially converting them to alkyl groups or other functional groups depending on the reducing agent used.

Several methods can be utilized for synthesizing 1-Phenanthrenecarboxylic acid derivatives:

  • Esterification: A common method involves reacting the corresponding phenanthrenecarboxylic acid with methanol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid. This process typically requires heating to drive the reaction forward .
  • Sonochemical Methods: Recent advancements include sonochemical methods that utilize ultrasound to facilitate esterification reactions under mild conditions, leading to high yields without extensive purification steps .
  • Multi-step Synthesis: Complex synthetic pathways may involve multiple steps including protection-deprotection strategies for functional groups to achieve the desired product selectively.

The applications of 1-Phenanthrenecarboxylic acid derivatives are diverse:

  • Pharmaceuticals: Due to their potential biological activities, these compounds may serve as lead structures for drug development targeting various diseases.
  • Materials Science: Phenanthrene derivatives are explored in material science for their photophysical properties which can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Chemical Intermediates: They can act as intermediates in organic synthesis for producing more complex molecules.

Interaction studies often focus on how compounds like 1-Phenanthrenecarboxylic acid interact with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding the mechanism of action of potential therapeutic agents. Techniques such as molecular docking simulations and spectroscopic methods (e.g., NMR and UV-Vis spectroscopy) are commonly employed to elucidate these interactions.

Similar compounds include:

  • Phenanthrene: A polycyclic aromatic hydrocarbon that serves as a parent structure but lacks functionalization.
  • 1-Hydroxymethylphenanthrene: A phenanthrene derivative with a hydroxymethyl group that may exhibit different reactivity compared to 1-Phenanthrenecarboxylic acid.
  • Methyl 1-naphthoate: Another aromatic ester that shares structural similarities but differs in terms of aromaticity and functional group positioning.

Comparison Table

Compound NameKey FeaturesUnique Aspects
1-Phenanthrenecarboxylic Acid EsterMultiple hydroxyl groups; complex structureHigh degree of functionalization
PhenanthreneSimple polycyclic structureLacks functional groups
1-HydroxymethylphenanthreneHydroxymethyl substitutionDifferent reactivity due to hydroxymethyl
Methyl 1-naphthoateAromatic esterSimpler structure with fewer functional groups

The uniqueness of 1-Phenanthrenecarboxylic acid lies in its intricate structure that combines multiple reactive sites which can provide diverse pathways for chemical reactivity and biological interaction compared to its simpler analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

350.24570956 g/mol

Monoisotopic Mass

350.24570956 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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